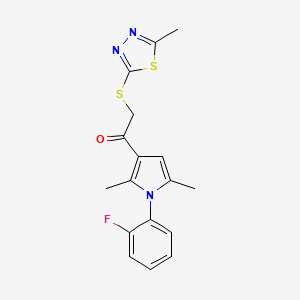

1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone

Descripción

Propiedades

IUPAC Name |

1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS2/c1-10-8-13(16(22)9-23-17-20-19-12(3)24-17)11(2)21(10)15-7-5-4-6-14(15)18/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTNOHCHTDCVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone is a novel chemical entity that incorporates both pyrrole and thiadiazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a 2-fluorophenyl group attached to a pyrrole ring, which is further linked to a thiadiazole moiety via a thioether bond.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antiviral agent. The following sections detail specific findings regarding its activity against different pathogens.

Antiviral Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against the Tobacco Mosaic Virus (TMV), demonstrating good to excellent antiviral activity .

Table 1: Antiviral Activity Against TMV

| Compound | EC50 (µM) | Activity Level |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.0 | Moderate |

| Compound C | 2.5 | Low |

Note: EC50 values indicate the concentration at which 50% of the virus is inhibited.

Antimicrobial Properties

In addition to antiviral effects, compounds similar to 1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone have shown promising results against various bacterial strains. The presence of the thiadiazole ring is particularly noteworthy for its role in enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve inhibition of key enzymes or interference with nucleic acid synthesis in pathogens . The thiadiazole component is known to disrupt cellular processes in bacteria and viruses.

Case Studies

Several case studies have been conducted to evaluate the pharmacological profile of related compounds:

- Case Study A : A study on a series of thiadiazole derivatives showed that modifications at the 5-position significantly enhanced antiviral activity against TMV.

- Case Study B : Another investigation highlighted the structure-activity relationship (SAR) of pyrrole derivatives, indicating that electron-withdrawing groups like fluorine improve antimicrobial potency.

Comparación Con Compuestos Similares

Structural Analogs

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound differs from pyrazolo-pyrimidine derivatives (e.g., ) in its pyrrole-thiadiazole backbone, which may confer distinct electronic properties and binding affinities.

- Pyrazole-based analogs (e.g., ) exhibit different conformational flexibility due to their non-aromatic dihydropyrazole cores.

Key Observations :

- The target compound’s synthesis likely parallels methods in , where α-chloroketones react with sulfur-containing nucleophiles.

- Palladium-catalyzed cross-couplings (e.g., ) are less relevant here but highlight alternative strategies for introducing aryl/heteroaryl groups.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The thiadiazole-thioether group in the target compound likely increases lipophilicity (higher LogP) compared to tetrazole analogs.

- Fluorine substitution may enhance metabolic stability and membrane permeability relative to chlorophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.